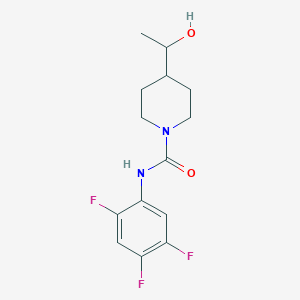![molecular formula C18H23N3O2 B6640156 N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)
N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a pyrazole ring attached to a benzamide moiety, with a hydroxycycloheptyl group linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the benzamide moiety: The pyrazole ring is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the hydroxycycloheptyl group: The final step involves the alkylation of the benzamide with (1-hydroxycycloheptyl)methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the hydroxycycloheptyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
- 2-Chloro-N-[(1-hydroxycycloheptyl)methyl]-5-{4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl}benzamide
Comparison: N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide is unique due to its specific combination of a hydroxycycloheptyl group, a pyrazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the hydroxycycloheptyl group may enhance its solubility and bioavailability, while the pyrazole ring can contribute to its binding affinity to specific biological targets.
Properties
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(19-14-18(23)10-3-1-2-4-11-18)15-6-8-16(9-7-15)21-13-5-12-20-21/h5-9,12-13,23H,1-4,10-11,14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDLFZGABBOQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)

![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
